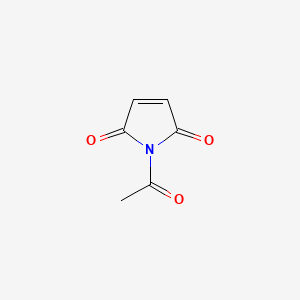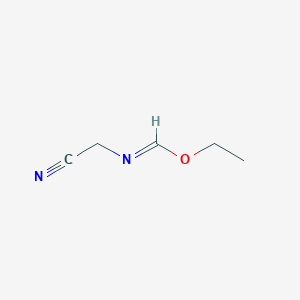
2H-1-Benzopyran-3-carboxamide, N-hydroxy-2-oxo-
Overview
Description
2H-1-Benzopyran-3-carboxamide, N-hydroxy-2-oxo- is a compound belonging to the benzopyran family, which is known for its diverse biological and pharmacological properties. Benzopyrans, also known as coumarins, are a class of organic compounds characterized by a benzene ring fused to a pyrone ring. These compounds are widely found in nature and have been used in various applications, including medicine, agriculture, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-3-carboxamide, N-hydroxy-2-oxo- can be achieved through several synthetic routes. One common method involves the Knoevenagel condensation reaction, where 2-hydroxybenzaldehydes react with 3-oxobutanamide under specific conditions to yield the desired product . The reaction typically requires a base catalyst, such as piperidine, and is carried out in a solvent like ethanol at elevated temperatures.
Industrial Production Methods
Industrial production of 2H-1-Benzopyran-3-carboxamide, N-hydroxy-2-oxo- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-3-carboxamide, N-hydroxy-2-oxo- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound, leading to the formation of different oxidation products.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed to reduce the compound, resulting in the formation of reduced derivatives.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents to introduce new functional groups into the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
2H-1-Benzopyran-3-carboxamide, N-hydroxy-2-oxo- has numerous scientific research applications across various fields:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological processes and interactions at the molecular level.
Industry: It is utilized in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-3-carboxamide, N-hydroxy-2-oxo- involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit certain signaling pathways, and interact with cellular receptors to exert its effects. For instance, it may inhibit the activity of enzymes involved in inflammation, leading to its anti-inflammatory properties .
Comparison with Similar Compounds
Similar Compounds
- 2H-1-Benzopyran-3-carboxamide, N-[3-(4-fluorophenyl)propyl]-7-hydroxy-2-oxo-
- 2H-1-Benzopyran-3-carboxamide, 6-chloro-N-hydroxy-2-oxo-
- 2H-1-Benzopyran-3-carboxamide, N-[2-(diethylamino)ethyl]-4-hydroxy-2-oxo-
Uniqueness
2H-1-Benzopyran-3-carboxamide, N-hydroxy-2-oxo- stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its N-hydroxy and 2-oxo groups play a crucial role in its reactivity and interaction with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-hydroxy-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO4/c12-9(11-14)7-5-6-3-1-2-4-8(6)15-10(7)13/h1-5,14H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBCQKJLTQKPJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00519581 | |
| Record name | N-Hydroxy-2-oxo-2H-1-benzopyran-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00519581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89228-60-4 | |
| Record name | N-Hydroxy-2-oxo-2H-1-benzopyran-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00519581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Acetamide, N-[4-methyl-2-[(4-methylphenyl)azo]phenyl]-](/img/structure/B3058308.png)




![Benzamide, N-[[(2-ethylphenyl)amino]thioxomethyl]-](/img/structure/B3058314.png)
![4-Hydroxybicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B3058316.png)



